Fmoc-S-4-methoxybenzyl-D-cysteine
CAS No.: 200354-43-4
Cat. No.: VC0557710
Molecular Formula: C26H25NO5S
Molecular Weight: 463.55
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 200354-43-4 |
---|---|
Molecular Formula | C26H25NO5S |
Molecular Weight | 463.55 |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid |
Standard InChI | InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |
Standard InChI Key | IWZGYHFOLFRYPK-XMMPIXPASA-N |
SMILES | COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Properties and Structure
Fmoc-S-4-methoxybenzyl-D-cysteine is a protected form of D-cysteine, featuring the 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino function and a 4-methoxybenzyl group protecting the thiol side chain . This dual protection strategy is essential for controlling the reactivity of both functional groups during peptide synthesis.
Basic Chemical Information
The compound features the following properties:
Property | Value |
---|---|
CAS Number | 200354-43-4 |
Molecular Formula | C26H25NO5S |
Molecular Weight | 463.55 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid |
Common Name | Fmoc-D-Cys(Mob)-OH |
Specific Rotation | [α]D= 40 ± 1° (C=1 in DMF) at 20°C |
Physical Appearance | White powder |
The structure contains the D-isomer of cysteine, as evidenced by its positive specific rotation value, distinguishing it from its L-counterpart which exhibits a negative rotation . The configuration at the alpha-carbon plays a significant role in determining the biological activity and structural properties of peptides synthesized using this compound.
Structural Features
The structure of Fmoc-S-4-methoxybenzyl-D-cysteine consists of three key components:
-
The D-cysteine core structure
-
The Fmoc protecting group at the N-terminus
-
The 4-methoxybenzyl (Mob) protecting group attached to the sulfur atom
This arrangement provides excellent protection against unwanted reactions during peptide synthesis while maintaining the capability for selective deprotection under appropriate conditions .
Protection Strategy Significance
Role of Protecting Groups
The protection strategy employed in Fmoc-S-4-methoxybenzyl-D-cysteine addresses specific challenges in peptide synthesis involving cysteine residues. The Fmoc group protects the amino function and can be selectively removed under mild basic conditions, while the 4-methoxybenzyl group protects the highly reactive thiol side chain .
Advantages of 4-methoxybenzyl Protection
The 4-methoxybenzyl (Mob) protecting group offers several advantages for cysteine protection:
-
Enhanced stability during chemical reactions
-
Prevention of unwanted oxidation or alkylation of the cysteine thiol group
-
Compatible with Fmoc-based solid-phase peptide synthesis (SPPS) protocols
-
Removed under acidic conditions during final cleavage from resin
Compared to other thiol protecting groups such as trityl (Trt) or acetamidomethyl (Acm), the 4-methoxybenzyl group provides a balanced profile of stability and deprotection conditions that make it suitable for many applications in peptide chemistry .
Synthesis Methods
General Synthesis Approach
The synthesis of Fmoc-S-4-methoxybenzyl-D-cysteine typically involves a multi-step process starting from commercially available D-cysteine derivatives. The general approach includes:
-
Protection of the amino group with the Fmoc moiety
-
Protection of the thiol group with the 4-methoxybenzyl group
-
Purification of the final compound
The synthesis must be conducted under conditions that avoid racemization at the alpha-carbon, which is a particular concern with cysteine derivatives .
Considerations in Synthesis
Several factors must be carefully controlled during synthesis:
-
Racemization prevention: Cysteine residues are prone to racemization during standard coupling reactions, particularly with base-mediated methods
-
pH control: The reactions are typically performed under mildly acidic to neutral conditions to minimize side reactions
-
Temperature management: Lower temperatures are often employed to reduce unwanted side reactions
-
Solvent selection: Appropriate solvents that maintain solubility while minimizing racemization and side reactions are critical
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis
Fmoc-S-4-methoxybenzyl-D-cysteine serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly in scenarios where:
-
D-cysteine residues are required for specific structural or biological properties
-
Orthogonal protection strategies are needed for complex peptides
-
Enhanced stability during synthesis is necessary
The incorporation of this protected amino acid allows for the creation of complex peptide structures with precise control over the formation of disulfide bridges, which are critical for maintaining the three-dimensional structure and biological activity of many peptides .
Disulfide Bond Formation Control
One of the significant advantages of using Fmoc-S-4-methoxybenzyl-D-cysteine is the control it provides over disulfide bond formation in peptides containing multiple cysteine residues. The 4-methoxybenzyl protection allows:
-
Selective deprotection of specific cysteine residues
-
Controlled formation of disulfide bonds in a predetermined order
-
Prevention of disulfide scrambling during synthesis
This control is particularly valuable when synthesizing peptides with multiple disulfide bridges, such as many bioactive peptides and small proteins .
Role in Drug Development
Peptide-Based Therapeutics
Fmoc-S-4-methoxybenzyl-D-cysteine plays a crucial role in the development of peptide-based therapeutics by:
-
Enabling the synthesis of peptides with D-cysteine residues, which can enhance metabolic stability
-
Facilitating the creation of peptides with specific targeting capabilities
-
Allowing for the incorporation of D-cysteine at precise positions to modify biological activity
-
Supporting the development of peptides with enhanced pharmacokinetic properties
Comparison with Other Protected Cysteine Derivatives
Comparative Analysis
Protecting Group | Cleavage Conditions | Stability | Applications | Advantages | Limitations |
---|---|---|---|---|---|
4-Methoxybenzyl (Mob) | TFA treatment | Stable to basic conditions | General SPPS, disulfide-containing peptides | Good balance of stability and deprotection conditions | Less selective removal compared to some alternatives |
Trityl (Trt) | Dilute TFA | Labile to acids | Routine peptide synthesis | Generates free thiol directly upon TFA cleavage | More prone to racemization at C-terminus |
Acetamidomethyl (Acm) | Hg²⁺, I₂, TFA | Highly stable, survives TFA | Sequential disulfide formation | Stable during TFA cleavage | Requires additional deprotection step |
Tetrahydropyranyl (Thp) | TFA treatment | Moderate | Reducing racemization | Lower racemization, β-elimination | Similar reactivity to Trt |
4-Methylbenzyl (pMeBzl) | TFA treatment | Similar to Mob | Similar to Mob applications | Similar to Mob | Similar limitations to Mob |
This comparison highlights the specific niche that Fmoc-S-4-methoxybenzyl-D-cysteine occupies in peptide chemistry, offering a balance of protection stability and deprotection conditions that is advantageous for many applications .
Selection Criteria for Cysteine Protection
The choice between Fmoc-S-4-methoxybenzyl-D-cysteine and other protected cysteine derivatives depends on several factors:
-
Complexity of the target peptide
-
Number and arrangement of cysteine residues
-
Required deprotection conditions
-
Compatibility with other protecting groups
-
Position of the cysteine residue in the peptide sequence
For peptides requiring D-cysteine residues with moderate protection stability and straightforward deprotection, Fmoc-S-4-methoxybenzyl-D-cysteine often represents an optimal choice .
Challenges and Considerations in Usage
Racemization Concerns
One of the primary concerns when working with cysteine derivatives, including Fmoc-S-4-methoxybenzyl-D-cysteine, is the potential for racemization:
-
The alpha-hydrogen of cysteine is particularly acidic, making it prone to base-catalyzed racemization
-
Coupling reactions using base-mediated methods (like HBTU/DIPEA) can lead to significant racemization
-
Microwave heating and pre-activation can exacerbate racemization problems
-
C-terminal cysteine residues are especially susceptible to epimerization and β-piperidinylalanine formation
To minimize these issues, coupling is often performed under acidic/neutral conditions using preformed symmetrical anhydrides or OPfp esters, or with DIPCDI/HOBt or DIPCDI/Oxyma activation .
Special Considerations for C-terminal Cysteine
When Fmoc-S-4-methoxybenzyl-D-cysteine is used as a C-terminal residue in peptide synthesis, special considerations apply:
-
The use of trityl-type resins (like 2-chlorotrityl resin) is recommended to reduce epimerization
-
Shorter deprotection times may be employed to minimize base exposure
-
Lower temperatures during coupling reactions can help preserve stereochemical integrity
-
Alternative activation methods that avoid strong bases are preferred
Recent research has shown that the tetrahydropyranyl (Thp) protecting group may offer advantages over 4-methoxybenzyl for C-terminal cysteine residues, showing lower rates of racemization (0.74% vs. 3.3% for Trt) .
Recent Developments and Research Findings
Advances in Protecting Group Strategy
Recent developments in cysteine protection have explored modifications and alternatives to the 4-methoxybenzyl group:
-
The 4-methoxybenzyloxymethyl (MBom) group has been introduced as a racemization-resistant protecting group for cysteine in Fmoc SPPS
-
MBom protection substantially suppresses racemization during incorporation mediated by phosphonium or uronium reagents
-
It significantly reduces racemization of C-terminal cysteine linked to hydroxyl resins during repetitive base treatment
-
Comparative studies show advantages over traditional trityl (Trt) and acetamidomethyl (Acm) groups in certain applications
These developments suggest ongoing refinement in protection strategies for cysteine residues, which may influence future applications of Fmoc-S-4-methoxybenzyl-D-cysteine.
Research in Cancer Therapy
Fmoc-S-4-methoxybenzyl-D-cysteine has been explored in cancer research for developing novel peptide drugs that can selectively target cancer cells:
-
The D-configuration provides resistance to proteolytic degradation, potentially extending the half-life of peptide therapeutics
-
Protected D-cysteine residues enable the creation of stable peptide scaffolds that can be functionalized for targeting specific cancer cell receptors
-
Peptides containing D-cysteine show promising results in developing treatments with improved selectivity and reduced side effects
This research demonstrates the expanding application scope of Fmoc-S-4-methoxybenzyl-D-cysteine beyond traditional peptide synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume